Cas no 477603-34-2 (2-Ethyl-4-nitro-1,3-benzoxazole)

2-Ethyl-4-nitro-1,3-benzoxazole is a nitro-substituted benzoxazole derivative with applications in organic synthesis and pharmaceutical research. Its structure, featuring an ethyl group at the 2-position and a nitro group at the 4-position, confers reactivity useful in heterocyclic chemistry and intermediate formation. The compound exhibits stability under standard conditions, facilitating handling and storage. Its electron-withdrawing nitro group enhances its utility in nucleophilic substitution reactions, while the benzoxazole core contributes to its potential as a building block for bioactive molecules. This compound is particularly valued for its role in the development of agrochemicals and medicinal compounds, where precise functionalization is critical.
2-Ethyl-4-nitro-1,3-benzoxazole structure
477603-34-2 structure
Product Name:2-Ethyl-4-nitro-1,3-benzoxazole
CAS No:477603-34-2
MF:C9H8N2O3
MW:192.1714220047
MDL:MFCD09864802
CID:1027296
PubChem ID:12071588
Update Time:2025-10-30

2-Ethyl-4-nitro-1,3-benzoxazole Chemical and Physical Properties

Names and Identifiers

    • 2-Ethyl-4-nitrobenzo[d]oxazole
    • 2-Ethyl-4-nitro-1,3-benzoxazole
    • 2-ethyl-4-nitro-Benzoxazole
    • 2-ethyl-4-nitrobenzoxazole
    • ANW-55149
    • CTK6D2886
    • MolPort-001-756-748
    • SBB091394
    • SureCN1918235
    • 477603-34-2
    • RXERROAGDLLQDA-UHFFFAOYSA-N
    • J-509320
    • 2-ethyl-4-nitro 1,3-benzoxazole
    • AKOS005073443
    • SCHEMBL1918235
    • CUA60334
    • MB-0735
    • DB-314014
    • DTXSID50476978
    • MFCD09864802
    • CS-0452839
    • MDL: MFCD09864802
    • Inchi: 1S/C9H8N2O3/c1-2-8-10-9-6(11(12)13)4-3-5-7(9)14-8/h3-5H,2H2,1H3
    • InChI Key: RXERROAGDLLQDA-UHFFFAOYSA-N
    • SMILES: O1C(CC)=NC2C(=CC=CC1=2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 192.05349212g/mol
  • Monoisotopic Mass: 192.05349212g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 71.8Ų

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2-Ethyl-4-nitro-1,3-benzoxazole Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:477603-34-2)2-Ethyl-4-nitro-1,3-benzoxazole
Order Number:A1160943
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:03
Price ($):197.0
Email:sales@amadischem.com

Additional information on 2-Ethyl-4-nitro-1,3-benzoxazole

Recent Advances in the Study of 2-Ethyl-4-nitro-1,3-benzoxazole (CAS: 477603-34-2): A Comprehensive Research Brief

2-Ethyl-4-nitro-1,3-benzoxazole (CAS: 477603-34-2) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules and its direct pharmacological effects. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential applications in drug discovery.

One of the most notable advancements in the study of 2-Ethyl-4-nitro-1,3-benzoxazole is its application in the development of novel antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers employed a combination of computational modeling and in vitro assays to identify the structural features responsible for its antimicrobial properties, paving the way for the design of more effective antibiotics.

In addition to its antimicrobial potential, 2-Ethyl-4-nitro-1,3-benzoxazole has been investigated for its role in cancer therapy. A recent preprint on bioRxiv highlighted its ability to inhibit specific kinases involved in tumor proliferation. The study utilized high-throughput screening to evaluate the compound's efficacy against a panel of cancer cell lines, revealing promising results in breast and lung cancer models. These findings suggest that further optimization of this scaffold could lead to the development of targeted anticancer therapies.

The synthetic pathways for 2-Ethyl-4-nitro-1,3-benzoxazole have also been refined in recent years. A 2022 publication in Organic Process Research & Development described a scalable and cost-effective method for its production, which could facilitate its broader use in pharmaceutical research. The new protocol emphasizes green chemistry principles, reducing the environmental impact of the synthesis while maintaining high yields and purity.

Despite these advancements, challenges remain in the clinical translation of 2-Ethyl-4-nitro-1,3-benzoxazole-based compounds. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed in future studies. However, the growing body of research underscores the compound's versatility and potential as a valuable tool in drug discovery. As investigations continue, it is anticipated that this molecule will play an increasingly important role in addressing unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:477603-34-2)2-Ethyl-4-nitro-1,3-benzoxazole
A1160943
Purity:99%
Quantity:10g
Price ($):197.0
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